molecular formula C19H14ClFN2O3S B11424405 methyl (2Z)-3-benzyl-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-benzyl-2-[(3-chloro-4-fluorophenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11424405
M. Wt: 404.8 g/mol
InChI Key: GTOGKFCLYMIUIV-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves refluxing 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide in ethanol solvent without a catalyst.
    • The absence of a catalyst simplifies the process and makes it environmentally friendly.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: It may be oxidized under appropriate conditions.

        Reduction: Reduction reactions can modify the functional groups.

        Substitution: The benzyl group or other substituents can be replaced.

    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., NaOH).
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated.
    • Molecular targets and pathways involve interactions with cellular components.
    • Further research is needed to understand its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include:

        N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: .

        Methyl (2Z)-3-[(4-chloro-2-fluorophenyl)amino]-2-phenylbut-2-enoate: .

        Methyl (2Z)-3-[(4-fluorophenyl)sulfonyl]-2-propenoate: .

        Methyl (2E)-[(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-ylidene]ethanoate: .

    Properties

    Molecular Formula

    C19H14ClFN2O3S

    Molecular Weight

    404.8 g/mol

    IUPAC Name

    methyl 3-benzyl-2-(3-chloro-4-fluorophenyl)imino-4-oxo-1,3-thiazine-6-carboxylate

    InChI

    InChI=1S/C19H14ClFN2O3S/c1-26-18(25)16-10-17(24)23(11-12-5-3-2-4-6-12)19(27-16)22-13-7-8-15(21)14(20)9-13/h2-10H,11H2,1H3

    InChI Key

    GTOGKFCLYMIUIV-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC(=O)N(C(=NC2=CC(=C(C=C2)F)Cl)S1)CC3=CC=CC=C3

    Origin of Product

    United States

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